molecular formula C13H13N3OS B11723942 N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B11723942
M. Wt: 259.33 g/mol
InChI Key: MJMCMPHWPCTTCY-UHFFFAOYSA-N
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Description

N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 5-benzoyl-1,3-thiazole-2-amine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Functionalized thiazole derivatives

Scientific Research Applications

N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action of N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Amino-5-benzoyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone
  • N-(5-benzoyl-1,3-thiazol-2-yl)-2-methylpropanamide
  • N-[5-(1-hydroxy-1-phenyl-ethyl)thiazol-2-yl]-2-methyl-propanamide

Uniqueness

N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H13N3OS/c1-16(2)9-15-13-14-8-11(18-13)12(17)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

MJMCMPHWPCTTCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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